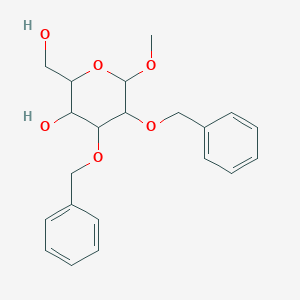

Methyl 2,3-di-O-benzylhexopyranoside

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHYQGVMTDLXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293789 | |

| Record name | Methyl 2,3-di-O-benzylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-36-5, 33164-03-3 | |

| Record name | NSC170185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-di-O-benzylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches to the Synthesis of Methyl 2,3 Di O Benzylhexopyranoside and Its Derivatives

Established Synthetic Pathways to Benzylated Hexopyranosides

The preparation of partially benzylated hexopyranosides often requires a strategic sequence of protection and deprotection steps to differentiate the multiple hydroxyl groups present on the sugar ring.

Multi-Step Derivatization Sequences: Acetylation, Deacetylation, Benzylation, and Debenzylation Protocols

A classic and reliable approach to synthesizing partially benzylated sugars involves a sequence of protection, benzylation, and deprotection. nih.gov This method, while potentially lengthy, offers excellent control over the final substitution pattern.

A common strategy begins with the per-O-acetylation of the starting methyl hexopyranoside. The acetyl groups serve as temporary protection for all hydroxyls. This is followed by a selective reaction, for instance, at the anomeric position. Subsequently, the acetyl groups can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol) to reveal the hydroxyl groups for benzylation. wiley-vch.de

Alternatively, a more direct multi-step approach starts with a precursor that already has certain positions blocked. A prime example is the use of Methyl 4,6-O-benzylidene-α-D-glucopyranoside, which is readily synthesized in one step from commercially available methyl α-D-glucopyranoside and benzaldehyde or benzaldehyde dimethyl acetal. acs.orgorgsyn.orgdergipark.org.tr This intermediate conveniently protects the C4 and C6 hydroxyls, leaving the C2 and C3 hydroxyls free for subsequent reactions.

The synthesis of Methyl 2,3-di-O-benzyl-α-D-glucopyranoside from this benzylidene-protected precursor is a well-established procedure. nih.gov

Benzylation : The free 2- and 3-hydroxy groups of Methyl 4,6-O-benzylidene-α-D-glucopyranoside are benzylated using benzyl (B1604629) bromide (BnBr) with a base, such as sodium hydride (NaH) or solid potassium hydroxide (KOH), in a suitable solvent like dimethylformamide (DMF) or toluene. researchgate.netnih.gov

Debenzylation (Acetal Removal) : The 4,6-O-benzylidene acetal is then removed to liberate the C4 and C6 hydroxyl groups. This is typically achieved via acidic hydrolysis or hydrogenolysis. A common method is transacetalation using an acid catalyst like para-toluenesulfonic acid in methanol. nih.gov The final step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to remove the benzyl groups if the fully unprotected pyranoside is desired. nih.gov

This sequence ensures that benzylation occurs specifically at the C2 and C3 positions, yielding the target compound, Methyl 2,3-di-O-benzyl-α-D-glucopyranoside. d-nb.info

Regioselective Benzylation Strategies: Addressing Site-Specific Protection

Achieving regioselectivity in the direct benzylation of unprotected methyl hexopyranosides is challenging due to the similar reactivity of the secondary hydroxyl groups at C2, C3, and C4. nih.gov Therefore, both direct and indirect strategies have been developed to achieve site-specific protection.

Direct Benzylation Protocols and Regioisomeric Product Distribution

Direct, partial benzylation of methyl hexopyranosides often leads to a mixture of regioisomers, making purification difficult. For example, the direct benzylation of methyl α-D-glucopyranoside with benzyl chloride and sodium hydride can produce the desired 2,3-di-O-benzyl ether, but also other isomers like the 2,4,6-tri-O-benzyl derivative, along with per-benzylated product. nih.gov

However, methods utilizing organotin intermediates have shown improved regioselectivity. The use of dibutyltin oxide (Bu₂SnO) forms a stannylene acetal intermediate, which then reacts with benzyl bromide. asianpubs.orgresearchgate.net This approach can enhance the nucleophilicity of specific hydroxyl groups. For methyl α-D-glucopyranoside, tin-mediated benzylation tends to favor substitution at the O-2 position over the O-6 position. asianpubs.org Despite these advances, achieving high yields of a single regioisomer through direct benzylation remains a significant synthetic challenge, often necessitating chromatographic separation of the product mixture. nih.govasianpubs.org

Table 1: Regioisomeric Distribution in Tin-Mediated Benzylation of Methyl α-D-glucopyranoside

| Isomer | Retention Time (min) asianpubs.org |

| 3-O-benzyl | 14.94 |

| 2-O-benzyl | 18.71 |

| 4-O-benzyl | 24.45 |

| 6-O-benzyl | 28.86 |

Data obtained from HPLC analysis of the reaction mixture. The results show the formation of multiple mono-benzylated isomers, highlighting the challenge of regioselectivity. asianpubs.org

Indirect Approaches via Acylation-Purification-Deacylation Sequences

To overcome the limitations of direct benzylation, indirect methods involving temporary acyl protecting groups are frequently employed. nih.gov This strategy involves three main steps:

Regioselective Acylation : A temporary acyl group, such as a benzoyl group, is introduced at a specific position. This is often more regioselective than direct benzylation. For instance, an improved synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (a 3-OH acceptor) involves a direct benzylation that yields a difficult-to-separate mixture of the 3-OH and 4-OH regioisomers. nih.gov This mixture is then subjected to benzoylation.

Purification : The resulting acylated derivatives, such as the 3-O-benzoyl and 4-O-benzoyl compounds, often have different physical properties (e.g., polarity), which allows for easier separation via column chromatography. nih.gov

Deacylation : Once the desired acylated intermediate is isolated, the temporary acyl group is selectively removed (e.g., using sodium methoxide in methanol) to yield the pure, partially benzylated hexopyranoside. nih.gov

Critical Role of Protecting Group Chemistry in Methyl 2,3-di-O-benzylhexopyranoside Synthesis

The synthesis of complex carbohydrates is fundamentally dependent on the strategic use of protecting groups. nih.gov These temporary modifications to hydroxyl groups prevent unwanted side reactions and control regioselectivity. nih.govbham.ac.uk Benzyl ethers are considered "permanent" or "persistent" protecting groups because they are stable through many reaction steps, yet can be removed under specific, mild conditions (hydrogenolysis) at a late stage in the synthesis. wiley-vch.de

Reductive Opening of Cyclic Acetals for Regioselective Benzylation

The regioselective benzylation of hexopyranosides is frequently achieved through the reductive opening of a 4,6-O-benzylidene acetal. This versatile protecting group can be selectively opened to yield either a free 4-OH and a 6-O-benzyl ether or a free 6-OH and a 4-O-benzyl ether, depending on the reagents and conditions employed. researchgate.netnih.gov This strategy is a cornerstone in carbohydrate chemistry for accessing partially benzylated intermediates. nih.gov

The outcome of the ring-opening reaction is dictated by the interplay between a Lewis acid and a reducing agent. researchgate.net The regioselectivity appears to be determined by which oxygen atom of the acetal coordinates to the most electrophilic species in the reaction mixture. nih.gov

Formation of 6-O-Benzyl Ethers : When a borane-based reducing agent is activated by a Lewis acid (e.g., BH3·Me3N/AlCl3), the borane becomes the most electrophilic species. researchgate.net It preferentially coordinates to the more sterically accessible and often more nucleophilic O-6 atom, leading to cleavage of the C6-O bond and subsequent formation of a 6-O-benzyl ether, leaving the 4-OH group free. researchgate.netnih.gov

Formation of 4-O-Benzyl Ethers : Conversely, if the borane is not activated, the Lewis acid itself is the most electrophilic species. It coordinates to the O-6 atom, which facilitates the cleavage of the C4-O bond by the hydride reagent, resulting in the formation of a 4-O-benzyl ether and a free 6-OH group. nih.gov

A variety of reagent systems have been developed to control this regioselectivity. A combination of triethylsilane (Et3SiH) and molecular iodine (I2) in acetonitrile provides a rapid, high-yielding, and metal-free method for the regioselective opening of benzylidene acetals to afford 6-O-benzylated derivatives. organic-chemistry.org This reaction is typically complete in 10-30 minutes at 0–5°C and is compatible with many other functional groups used in oligosaccharide synthesis. organic-chemistry.org

Table 2: Reagent Systems for Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Major Product | Key Features |

|---|---|---|

| Lewis Acid + Unactivated Borane | 4-O-Benzyl Ether, 6-OH | Lewis acid coordinates to O-6, leading to C4-O cleavage. nih.gov |

| Lewis Acid + Activated Borane | 6-O-Benzyl Ether, 4-OH | Activated borane coordinates to O-6, leading to C6-O cleavage. researchgate.netnih.gov |

| Triethylsilane (Et3SiH) + Iodine (I2) | 6-O-Benzyl Ether, 4-OH | Fast, high-yielding, and metal-free conditions. organic-chemistry.org |

| BH3·Me3N + AlCl3 | 6-O-Benzyl Ether, 4-OH | Effective reagent combination for producing the 6-O-benzyl derivative. researchgate.net |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in Hexopyranoside Synthesis

Achieving high yield and stereoselectivity in the synthesis of hexopyranosides and their derivatives requires careful optimization of multiple reaction parameters. Key factors that influence the outcome of glycosylation and protection reactions include temperature, solvent, reaction time, and the nature of catalysts or activators. nih.gov

The stereochemical outcome of a glycosylation reaction is heavily influenced by the protecting group at the C-2 position of the glycosyl donor. elsevierpure.com For instance, an azido or benzyl group at the C-2 position is known to be α-directing. chemrxiv.org The choice of solvent also plays a critical role; the use of acetonitrile, for example, often favors the formation of β-glycosides (the β-anomer). chemrxiv.org

Modern techniques such as continuous flow processing have emerged as powerful tools for optimizing reaction conditions. By using a cryogenic flow reactor, it is possible to rapidly screen different parameters, such as temperature and residence time, to identify the ideal conditions for a specific transformation. nih.gov This approach allows for the optimization of reactions involving unstable intermediates, leading to significant improvements in both yield and selectivity that can be translated back to traditional batch-scale synthesis. nih.gov For example, optimization of a TsCl-mediated dehydrative glycosylation in a flow reactor led to an improved yield of 22% by systematically adjusting parameters to minimize side reactions and decomposition. nih.gov

The development of stereoselective glycosylation methods often involves strategic considerations beyond simple parameter tuning. For reactions proceeding through an SN2-type mechanism, basic or neutral conditions can provide better stereocontrol compared to acid-promoted methods that favor an SN1 pathway. researchgate.net Ultimately, a multi-parameter approach, considering the interplay between protecting groups, solvents, temperature, and activation method, is essential for maximizing the efficiency and selectivity of hexopyranoside synthesis. nih.govelsevierpure.com

Table 3: Parameters for Optimization in Hexopyranoside Synthesis

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and stability of intermediates. | Cryogenic flow reactors allow for precise temperature control to maximize the lifetime of active intermediates. nih.gov |

| Solvent | Can influence the stereochemical outcome (anomeric selectivity). | Acetonitrile often favors the formation of β-glycosides. chemrxiv.org |

| C-2 Protecting Group | Directs the stereoselectivity of glycosidic bond formation. | Benzyl or azido groups at C-2 tend to direct for α-selectivity. elsevierpure.comchemrxiv.org |

| Reaction Time | Determines the extent of reaction and potential for side products. | Continuous flow processing enables fine-tuning of residence time for optimal conversion. nih.gov |

| Reaction Conditions | Mechanism (SN1 vs. SN2) affects stereocontrol. | Basic/neutral conditions can favor SN2 mechanisms, leading to better stereocontrol. researchgate.net |

Advanced Purification and Isolation Techniques for Benzylated Carbohydrate Intermediates

The purification of benzylated carbohydrate intermediates, which are often less polar than their unprotected parent compounds, requires specialized techniques to separate the desired product from starting materials, reagents, and byproducts. teledynelabs.com While these compounds are often UV transparent, the presence of benzyl groups allows for detection by UV light, simplifying the monitoring of the purification process. teledynelabs.com

Flash chromatography is a primary technique for the purification of these intermediates. teledynelabs.com

Normal-Phase Chromatography : This is the most common method, typically using silica gel as the stationary phase. A solvent system of increasing polarity, such as an ethyl acetate (B1210297)/hexane gradient, is used to elute the compounds. The relatively nonpolar nature of benzylated carbohydrates makes them well-suited for this technique. teledynelabs.com

Reverse-Phase Chromatography : For compounds that are difficult to separate on silica gel, reverse-phase chromatography using a C18-functionalized silica stationary phase is an effective alternative. teledynelabs.com Elution is typically performed with a gradient of acetonitrile and water. High-performance columns with smaller, spherical particles can provide near-baseline separation of closely related compounds. teledynelabs.com

For compounds that lack a UV chromophore or absorb weakly, Evaporative Light Scattering Detection (ELSD) is a valuable tool. teledynelabs.com ELSD is a mass-based detection method that is independent of the optical properties of the analyte, making it suitable for virtually all carbohydrate derivatives.

In addition to chromatography, crystallization is a powerful method for obtaining highly pure material. Methyl 2,3-di-O-benzyl-α-D-(4-2H)-glucopyranoside, an isotopologue of the target class of compounds, was successfully purified by dissolving the crude syrup in a minimal amount of 2-propanol, followed by the addition of excess n-pentane and cooling to 4 °C to yield colorless needles. d-nb.info This highlights the utility of crystallization for achieving high purity of solid benzylated carbohydrate intermediates.

Table 4: Purification Techniques for Benzylated Carbohydrates

| Technique | Stationary Phase | Mobile Phase/Solvent System | Detection Method | Best Suited For |

|---|---|---|---|---|

| Normal-Phase Flash Chromatography | Silica Gel | Nonpolar to polar gradient (e.g., Hexane/Ethyl Acetate) | UV, ELSD, TLC teledynelabs.com | General purification of moderately nonpolar intermediates. teledynelabs.com |

| Reverse-Phase Flash Chromatography | C18-Silica | Polar to nonpolar gradient (e.g., Water/Acetonitrile) | UV, ELSD teledynelabs.com | Separation of compounds with subtle polarity differences or those not resolved by normal-phase. teledynelabs.com |

| Crystallization | N/A | Binary solvent systems (e.g., 2-Propanol/n-Pentane) | Visual/Melting Point | Obtaining highly pure, solid final products or key intermediates. d-nb.info |

Chemical Reactivity and Regioselective Functionalization of Methyl 2,3 Di O Benzylhexopyranoside

Strategic Utilization as a Glycosyl Acceptor in Oligosaccharide Synthesis

The primary strategic value of methyl 2,3-di-O-benzylhexopyranoside derivatives in synthetic carbohydrate chemistry is their function as glycosyl acceptors. The unprotected hydroxyl groups, typically at the C-4 and C-6 positions, serve as nucleophiles that can attack an activated glycosyl donor, forming the critical glycosidic bond that constitutes the backbone of oligosaccharides. lookchem.comnih.gov The regioselectivity of this glycosylation is a cornerstone of complex carbohydrate synthesis, with the outcome influenced by the relative reactivity of the hydroxyl groups, the nature of protecting groups, and specific reaction conditions.

Generally, the primary hydroxyl group at the C-6 position is more sterically accessible and inherently more nucleophilic than the secondary hydroxyl at C-4. This often results in preferential glycosylation at the C-6 position. However, chemists can manipulate reaction conditions or employ specific protecting group strategies to favor glycosylation at the C-4 position, enabling the controlled construction of specific linkages. For instance, methyl 2,3-di-O-benzyl-α-D-glucopyranoside can be used as a scaffold to build branched oligosaccharides by sequential glycosylation at its distinct hydroxyl positions. lookchem.com

| Acceptor | Donor | Promoter | Resulting Linkage |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Hepta-O-acetyl-α-maltosyl bromide | Silver triflate | β-(1→4) |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Per-O-acetylated glycosyl bromides | Silver triflate | α/β-(1→2) and α/β-(1→3) |

| Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Various glycosyl donors | NIS/AgOTf | Various |

Exploration of Regioselective Transformations on the Hexopyranoside Scaffold

The differential reactivity of the hydroxyl groups on the methyl 2,3-di-O-benzylhexopyranoside scaffold allows for a wide range of regioselective transformations, paving the way for a diverse array of carbohydrate derivatives.

The distinct reactivities of the C-4 and C-6 hydroxyl groups in methyl 2,3-di-O-benzyl-α-D-glucopyranoside can be exploited for selective functionalization. The primary C-6 hydroxyl is more reactive towards bulky reagents, enabling its selective protection. For example, using a sterically demanding silylating agent like tert-butyldiphenylsilyl (TBDPS) chloride will preferentially protect the C-6 hydroxyl, leaving the C-4 hydroxyl group as the sole site for further reactions.

Once the C-6 position is masked, the C-4 hydroxyl can be subjected to various transformations, including acylation to introduce ester groups or oxidation to a ketone. This ketone intermediate is particularly valuable as it can be used to alter the stereochemistry at the C-4 position through stereoselective reduction, providing access to different sugar isomers, such as converting a gluco-configured pyranoside into a gulo-configured one.

Following the desired regioselective transformations, the protecting groups can be sequentially or fully removed. The benzyl (B1604629) ethers at C-2 and C-3 are typically cleaved via catalytic hydrogenation. If the anomeric methyl glycoside is also cleaved, the resulting free anomeric hydroxyl group becomes a versatile handle for further modifications. nih.gov It can be converted into a glycosyl donor itself by transformation into a glycosyl halide, trichloroacetimidate, or thioglycoside, ready for use in subsequent glycosylation reactions. mdpi.com

Similarly, removal of a C-6 protecting group liberates the primary hydroxyl. This position is often targeted for introducing specific functionalities, such as fluorescent labels for biological imaging, linkers for conjugation to proteins or lipids, or as the attachment point for another carbohydrate chain in the synthesis of branched oligosaccharides. nih.gov

Unsaturated derivatives can be prepared from methyl 2,3-di-O-benzylhexopyranoside, for instance, by creating a double bond between C-2 and C-3, to form a glycal. These unsaturated compounds are valuable intermediates for synthesizing novel carbohydrate structures. Stereoselective addition reactions across this double bond can install new functional groups with well-defined stereochemistry.

For example, dihydroxylation of a 2,3-unsaturated pyranoside typically occurs from the sterically less hindered face of the ring, leading to the formation of a specific diastereomer. nih.gov Similarly, epoxidation of the double bond followed by nucleophilic ring-opening provides a route to introduce a variety of substituents. The stereochemical outcome of these additions is heavily influenced by the existing stereocenters and protecting groups on the sugar ring. nih.gov

Reaction Mechanisms in the Context of Benzylated Carbohydrate Derivatives

The benzyl ether protecting groups at the C-2 and C-3 positions profoundly influence the reactivity and stereochemical outcome of glycosylation reactions. A key aspect is the role of the C-2 substituent as a "participating" or "non-participating" group. Acyl groups (like acetate (B1210297) or benzoate) at C-2 are known as participating groups because they can form a cyclic acyloxonium ion intermediate during glycosylation. This intermediate shields one face of the molecule, leading to the exclusive formation of 1,2-trans-glycosidic linkages. beilstein-journals.org

In contrast, the benzyl ether at C-2 is a non-participating group. beilstein-journals.org It does not form a cyclic intermediate. Consequently, the nucleophilic acceptor can attack the intermediate oxocarbenium ion from either the α- or β-face, potentially leading to a mixture of anomers. diva-portal.org The stereochemical outcome is then governed by a complex interplay of factors including the anomeric effect, solvent, temperature, and the specific promoter system used. researchgate.net While this can make achieving high stereoselectivity for 1,2-cis linkages challenging, it also offers a route to these synthetically difficult bonds when conditions are carefully controlled. Unexpectedly, even benzyl ethers have been shown to sometimes engage in remote participation, influencing the stereochemical outcome of glycosylation reactions. d-nb.info

| Protecting Group at C-2 | Participation Type | Typical Glycosidic Linkage | Intermediate |

| Acetyl (Ac) | Participating | 1,2-trans | Acyloxonium ion |

| Benzoyl (Bz) | Participating | 1,2-trans | Acyloxonium ion |

| Benzyl (Bn) | Non-participating | Mixture of 1,2-cis and 1,2-trans | Oxocarbenium ion |

Comprehensive Structural and Conformational Analysis of Methyl 2,3 Di O Benzylhexopyranoside

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable tools for the unambiguous determination of the structure of methyl 2,3-di-O-benzylhexopyranoside. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, allowing for a complete characterization of the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrate derivatives. numberanalytics.comwikipedia.org It provides detailed information about the chemical environment of individual protons and carbons, their connectivity, and their spatial relationships. numberanalytics.com

1D NMR Techniques (¹H and ¹³C): One-dimensional NMR spectra are fundamental for the initial structural assessment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For methyl 2,3-di-O-benzylhexopyranoside, the anomeric proton (H-1) typically resonates in a distinct region (around 4.5-5.5 ppm), and its coupling constant (³J(H1,H2)) is indicative of the stereochemistry at the anomeric center. wikipedia.org The signals for the benzyl (B1604629) protons appear in the aromatic region (typically ~7.2-7.4 ppm), while the methoxy (B1213986) group protons are observed as a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The anomeric carbon (C-1) signal is characteristically found in the downfield region (around 95-105 ppm). The carbons of the benzyl groups are also readily identified in the aromatic region of the spectrum.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Methyl 2,3-di-O-benzyl-α-D-glucopyranoside derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 4.85 (d) | 97.5 |

| H-2 | 3.65 (dd) | 80.1 |

| H-3 | 4.02 (t) | 79.8 |

| H-4 | 3.55 (t) | 70.3 |

| H-5 | 3.80 (m) | 70.1 |

| H-6a | 3.75 (dd) | 61.9 |

| H-6b | 3.70 (dd) | |

| OCH₃ | 3.38 (s) | 55.3 |

| CH₂ (benzyl) | 4.70-5.00 (m) | 73.5, 73.2 |

| Aromatic (benzyl) | 7.25-7.40 (m) | 127.8-138.5 |

Data is illustrative and can vary based on the specific isomer and solvent.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assigning all the proton and carbon signals unambiguously, especially in complex regions of the spectrum. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of the sugar ring protons from H-1 to H-6. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the positions of the benzyl groups by observing correlations from the benzylic methylene (B1212753) protons to the corresponding sugar ring carbons (e.g., C-2 and C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.com This is critical for determining the stereochemistry and the preferred conformation of the pyranose ring and the orientation of the substituents.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edudummies.com For methyl 2,3-di-O-benzylhexopyranoside, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of its key structural features.

The most informative regions in the IR spectrum for this compound are:

O-H Stretching: A broad absorption band in the region of 3650-3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups at the C-4 and C-6 positions. pressbooks.pub The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic rings of the benzyl groups. libretexts.org The aliphatic C-H stretching of the pyranose ring and the methoxy group appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.org

C=C Stretching (Aromatic): Sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings of the benzyl groups. libretexts.org

C-O Stretching: A strong and complex region of absorptions between 1150 cm⁻¹ and 1000 cm⁻¹ is characteristic of C-O stretching vibrations. This includes the C-O bonds of the ethers (at C-1, C-2, and C-3) and the alcohols (at C-4 and C-6).

Interactive Data Table: Characteristic IR Absorption Frequencies for Methyl 2,3-di-O-benzylhexopyranoside

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3650 - 3400 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2950 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak, Sharp |

| C-O (Ether, Alcohol) | Stretching | 1150 - 1000 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. psu.eduacs.org

For methyl 2,3-di-O-benzylhexopyranoside, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the molecular ion. nih.gov The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, which confirms the molecular weight of the compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. researchmap.jp Common fragmentation pathways for this type of molecule include:

Loss of a Benzyl Group: A very common fragmentation is the cleavage of the benzyl ether bond, resulting in a fragment ion corresponding to the loss of a benzyl radical (•CH₂Ph, 91 Da) or a benzyl cation ([CH₂Ph]⁺, 91 Da).

Loss of a Methoxy Group: Cleavage of the glycosidic bond can lead to the loss of the methoxy group (•OCH₃, 31 Da).

Cleavage of the Pyranose Ring: The sugar ring itself can undergo cleavage, leading to a series of characteristic fragment ions that can help to confirm the identity of the hexopyranose core. nih.gov

The analysis of these fragmentation patterns, often in conjunction with high-resolution mass spectrometry for accurate mass measurements, provides strong evidence for the proposed structure. nih.gov

Advanced Computational and Theoretical Approaches to Conformational Behavior

While spectroscopic methods provide a picture of the average structure in solution, computational and theoretical approaches offer a deeper understanding of the dynamic conformational behavior of methyl 2,3-di-O-benzylhexopyranoside. nih.gov These methods allow for the exploration of the molecule's potential energy surface, identifying stable conformers and the energy barriers between them.

Quantum chemical calculations are used to determine the optimized geometries and relative energies of different possible conformers of the molecule. acs.orgacs.org The most stable conformation of the pyranose ring is typically a chair form (⁴C₁ or ¹C₄), but other conformers like boat and skew-boat can also exist, particularly as transition states. researchgate.net

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for geometry optimization and energy calculations of carbohydrate molecules due to their favorable balance of accuracy and computational cost. rsc.orgresearchgate.net Dispersion corrections (e.g., DFT-D3) are often included to accurately model the non-covalent interactions that are important in these systems. nih.gov

Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially in calculating relative energies, MP2 theory is often employed. nih.govmanchester.ac.uk It provides a more rigorous treatment of electron correlation effects, which can be important for determining the subtle energy differences between conformers.

These calculations can predict key geometrical parameters such as bond lengths, bond angles, and torsional angles. For methyl 2,3-di-O-benzylhexopyranoside, particular attention is paid to the torsional angles defining the orientation of the methoxy group (the anomeric effect), the benzyl groups, and the hydroxymethyl group at C-5. The relative energies of the different conformers, calculated at a high level of theory, allow for the prediction of their populations in a given environment. chemrxiv.org

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orglibretexts.org For methyl 2,3-di-O-benzylhexopyranoside, the PES is typically constructed by systematically varying key torsional angles (e.g., those around the glycosidic bond and the C-5/C-6 bond) and calculating the energy at each point using quantum chemical methods. nih.govmuni.cz

The analysis of the PES reveals:

Local Minima: These correspond to the stable, low-energy conformers of the molecule. The global minimum is the most stable conformation.

Saddle Points: These represent the transition states between different conformers. The energy of the saddle point relative to the minima gives the activation energy for the conformational change.

By mapping the PES, researchers can understand the flexibility of the molecule and the pathways for interconversion between different conformations. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, and for rationalizing its reactivity in chemical synthesis.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of molecules, providing insights into the conformational landscape of flexible structures like Methyl 2,3-di-O-benzylhexopyranoside. These simulations model the atomic movements over time, allowing for the exploration of various stable and transient conformations that the molecule can adopt in solution.

For hexopyranosides, the primary conformational flexibility lies in the puckering of the six-membered ring and the orientation of its substituents. The pyranose ring can adopt several conformations, with the chair forms (⁴C₁ and ¹C₄) being the most stable. However, other forms like boat and skew-boat can exist as transient intermediates.

In the case of Methyl 2,3-di-O-benzylhexopyranoside, MD simulations are used to determine the relative populations of these ring conformations and to study the rotational freedom of the exocyclic groups: the anomeric methyl group and the two benzyl ether groups at positions C2 and C3. Crystal structure analysis of a similar compound, Methyl 2,3-di-O-benzyl-α-d-glucopyranoside, confirms that the hexopyranose ring predominantly adopts the ⁴C₁ chair conformation in the solid state. researchgate.netresearchgate.net

MD simulations in a solvent environment provide a more dynamic picture. These studies typically reveal that the ⁴C₁ chair remains the most populated conformation due to its low steric strain. The bulky benzyl groups at the C2 and C3 positions strongly prefer to occupy the equatorial orientations to minimize steric clashes, which further stabilizes the ⁴C₁ chair. The simulations can quantify the energy barriers between different conformations and the preferred torsional angles (e.g., φ and ψ) that define the orientation of the glycosidic bond and other substituents. nih.gov

Table 1: Illustrative Conformational Population Data from MD Simulations

| Conformer | Ring Conformation | Substituent Orientation (C2, C3) | Population (%) |

| 1 | ⁴C₁ (Chair) | di-equatorial | > 95 |

| 2 | ¹C₄ (Chair) | di-axial | < 1 |

| 3 | Skew-Boat | - | < 4 |

Note: This table represents typical expected outcomes from MD simulations for a glucopyranoside derivative. Actual values may vary based on the specific stereochemistry (gluco-, manno-, galacto-), force field, and simulation conditions.

The dynamic behavior of the benzyl groups is also a key output of MD simulations. These groups are not static; they rotate around their ether linkages. The simulations can map the potential energy surface of this rotation, identifying low-energy orientations where the aromatic rings arrange to minimize steric hindrance and potentially engage in stabilizing intramolecular interactions, such as C-H···π interactions. researchgate.net

Investigation of Stereoelectronic Effects and A-Values on Pyranoside Conformation

The conformational preferences of Methyl 2,3-di-O-benzylhexopyranoside are not governed by steric effects alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the molecule's three-dimensional structure and reactivity. ethernet.edu.et

The most significant of these is the anomeric effect . First observed in carbohydrate chemistry, this effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, despite the steric disadvantage. rsc.orgnumberanalytics.comscripps.edu This phenomenon is explained by a stabilizing hyperconjugation interaction between the lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding (σ) orbital of the C1-substituent bond (n → σ interaction). numberanalytics.com This interaction is maximal when the lone pair orbital and the C1-O1 bond are anti-periplanar, a geometry achieved when the methoxy group is axial.

Another relevant phenomenon is the gauche effect , which influences the conformation around the C-C bonds bearing the substituents. These stereoelectronic interactions collectively influence the stability of the pyranoside ring and the orientation of its functional groups. acs.org

To quantify the steric demands of the substituents, chemists use A-values . The A-value (or conformational free energy) represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position to avoid 1,3-diaxial interactions.

For the substituents on Methyl 2,3-di-O-benzylhexopyranoside, the relevant A-values provide insight into their spatial requirements:

Methoxy group (-OCH₃): The methoxy group has a relatively modest A-value. This is partly because the C-O bond is longer than a C-C bond, and the methyl group can rotate away from the axial hydrogens, reducing steric strain. stackexchange.com

Benzyloxy group (-OCH₂Ph): The benzyloxy group is significantly bulkier than a methoxy group. Its larger A-value reflects a very strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogens on the pyranoside ring.

Table 2: A-Values for Relevant Substituents

| Substituent | Formula | A-value (kcal/mol) | Equatorial Preference |

| Methoxy | -OCH₃ | ~0.6 stackexchange.com | Moderate |

| Benzyloxy | -OCH₂Ph | > 1.5 (Estimated) | Very Strong |

| Hydroxyl | -OH | ~0.87-1.0 stackexchange.com | Strong |

Note: The A-value for the benzyloxy group is not commonly tabulated but is estimated to be significantly larger than that for a hydroxyl or methoxy group due to its size.

The final conformation of Methyl 2,3-di-O-benzylhexopyranoside is a delicate balance of these competing factors. The anomeric effect at C1 stabilizes an axial methoxy group, while the A-value indicates a preference for the equatorial position. However, for the large benzyl groups at C2 and C3, the steric hindrance is the dominant factor, overwhelmingly forcing them into equatorial positions. This, in turn, locks the pyranoside ring into the ⁴C₁ chair conformation, where these bulky groups can be accommodated. The conformation at the anomeric center is then determined by the interplay between the anomeric effect and the remaining steric interactions.

Advanced Research Applications of Methyl 2,3 Di O Benzylhexopyranoside in Contemporary Chemistry

Integration into Complex Oligosaccharide and Glycoconjugate Synthesis

The primary application of Methyl 2,3-di-O-benzylhexopyranoside lies in its role as a glycosyl acceptor in the synthesis of complex oligosaccharides. The presence of available hydroxyl groups at the C4 and C6 positions allows for the regioselective formation of glycosidic linkages. Chemists can selectively protect one of these hydroxyls, leaving the other available to react with a glycosyl donor, a molecule with a leaving group at its anomeric center. diva-portal.org This stepwise approach is fundamental to building oligosaccharide chains with defined sequences and linkages.

This compound, specifically the α-D-gluco isomer, has been utilized as an intermediate in the synthesis of various oligosaccharides. researchgate.net The benzyl (B1604629) groups at C2 and C3 are stable across a wide range of reaction conditions used for glycosylation, deprotection, and functional group manipulation. Once the desired oligosaccharide backbone is assembled, these benzyl groups can be efficiently removed through catalytic hydrogenation to reveal the final structure. This robust protecting group strategy is a cornerstone of modern carbohydrate synthesis. The controlled, stepwise assembly of glycans is crucial as it allows for the creation of homogeneous samples for biological study, overcoming the microheterogeneity often found in natural samples. diva-portal.org

Table 1: Application in Oligosaccharide Synthesis

| Glycosyl Acceptor | Key Features | Resulting Linkage | Application Example |

|---|---|---|---|

| Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Free -OH at C4 and C6 | (1→4) or (1→6) glycosidic bonds | Assembly of linear or branched oligosaccharides |

| Benzyl groups offer stability | Allows for multi-step synthetic sequences | Synthesis of fragments of larger glycans |

Utility as a Precursor for Biologically Relevant Carbohydrate Structures (e.g., Glycosaminoglycan Building Blocks)

Glycosaminoglycans (GAGs) are complex, linear polysaccharides that play critical roles in numerous biological processes, including cell signaling, inflammation, and angiogenesis. mdpi.com The chemical synthesis of structurally defined GAGs is essential for studying their structure-function relationships. Methyl 2,3-di-O-benzylhexopyranoside derivatives serve as key starting materials for creating the monosaccharide units required to assemble GAG chains.

For instance, derivatives of this compound have been employed in the synthesis of pentasaccharide derivatives related to the antithrombin III-binding sequence of heparin, a well-known GAG. nih.gov In a multi-step synthesis, a related building block, O-(methyl 2,3-di-O-benzyl-β-D-glucopyranosyluronate), was used to construct a key tetrasaccharide intermediate. nih.gov This highlights the utility of the 2,3-di-O-benzyl protection pattern in the synthesis of uronic acid-containing GAGs. The synthesis of these complex molecules requires meticulously planned routes involving selectively protected building blocks to control the stereochemistry and regiochemistry of each glycosidic linkage.

Table 2: GAG Building Blocks Derived from Related Precursors

| Precursor Type | Target GAG Structure | Key Synthetic Transformation | Reference |

|---|---|---|---|

| Glucopyranoside with 2,3-di-O-benzyl protection | Heparin-like oligosaccharides | Oxidation of the C6-hydroxyl to a carboxylic acid to form glucuronic acid derivatives. mdpi.com | nih.gov |

| Glycosylation reactions to form disaccharide repeating units. |

Development of Carbohydrate-Based Model Substrates for Enzymatic and Mechanistic Studies

The study of carbohydrate-active enzymes, such as glycosyltransferases and glycosidases, requires well-defined substrates to probe their activity and specificity. Partially protected monosaccharides like Methyl 2,3-di-O-benzylhexopyranoside are valuable precursors for creating these molecular tools. By modifying the free hydroxyl groups with reporter tags (e.g., chromophores or fluorophores) or by incorporating them into specific sequences, researchers can design substrates to monitor enzyme kinetics or map active sites.

While direct use of the title compound as a model substrate is less documented, its structural motif is central to the logic of substrate design. For example, a synthetic building block with a similar protection pattern can be glycosylated at its free hydroxyl position with a sugar nucleotide donor in the presence of a glycosyltransferase. The success and stereochemical outcome of this reaction provide critical information about the enzyme's mechanism and substrate tolerance. The benzyl groups prevent reaction at unwanted positions, ensuring that enzymatic activity is directed to the intended site.

Strategic Intermediate in Homologation Reactions and Configurational Alterations

The chemical versatility of Methyl 2,3-di-O-benzylhexopyranoside extends to its use in reactions that modify the fundamental carbohydrate scaffold. Homologation reactions, which extend the carbon backbone of the sugar, and configurational alterations, which invert the stereochemistry at one or more chiral centers (epimerization), are powerful strategies for accessing rare or unnatural sugars.

The free hydroxyl groups at C4 and C6 are chemical handles that can be converted into other functionalities to facilitate these transformations. For example, the C4 hydroxyl can be oxidized to a ketone, which can then be reduced stereoselectively to yield the C4 epimer (a galacto-configured sugar) instead of the original gluco-configuration. Alternatively, a more direct method for epimerization involves activating the hydroxyl group, often by converting it into a good leaving group like a triflate, followed by nucleophilic substitution with inversion of configuration. diva-portal.org This common strategy in carbohydrate chemistry allows for the conversion of readily available glucose derivatives into less common mannose or galactose building blocks, significantly expanding the synthetic toolbox. diva-portal.org

Future Research Directions and Emerging Paradigms in Methyl 2,3 Di O Benzylhexopyranoside Chemistry

Innovations in Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the synthesis and manipulation of carbohydrate building blocks like Methyl 2,3-di-O-benzylhexopyranoside. Future research is geared towards developing more environmentally benign and efficient methodologies that minimize waste and the use of hazardous reagents.

Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netscielo.org.mx In the context of Methyl 2,3-di-O-benzylhexopyranoside, microwave-assisted synthesis can significantly reduce reaction times for both its preparation and subsequent glycosylation reactions. researchgate.netresearchgate.net The rapid and efficient heating provided by microwaves can lead to higher yields and purer products compared to conventional heating methods. d-nb.info

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are gaining attention as environmentally friendly alternatives to volatile organic solvents. researchgate.net Their unique properties, such as low vapor pressure and high thermal stability, make them suitable for carbohydrate manipulations. nih.gov Research is exploring the use of ionic liquids as solvents for the synthesis of Methyl 2,3-di-O-benzylhexopyranoside and its derivatives, potentially leading to improved reaction efficiencies and easier product isolation. nih.gov The synergistic use of ionic liquids and microwave irradiation is a particularly promising avenue for green carbohydrate synthesis. researchgate.net

Biocatalytic Approaches: The use of enzymes in carbohydrate synthesis offers high selectivity under mild reaction conditions. mdpi.comfrontiersin.org Future research will likely focus on identifying and engineering enzymes, such as glycosyltransferases and glycosidases, for the regioselective and stereoselective functionalization of Methyl 2,3-di-O-benzylhexopyranoside. nih.govbiotechjournal.in This could involve enzymatic benzylation or debenzylation steps, providing a greener route to this and other partially protected monosaccharides.

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Volatile Organic Solvents (e.g., Dichloromethane, Toluene) | Ionic Liquids, Water, Supercritical Fluids |

| Energy Source | Conventional Heating (Oil baths, heating mantles) | Microwave Irradiation, Ultrasound |

| Catalysts | Stoichiometric amounts of Lewis acids, heavy metal salts | Biocatalysts (Enzymes), Recyclable solid acid catalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Significant | Minimized |

Expanding the Scope of Regio- and Stereoselective Transformations

The precise control of regioselectivity and stereoselectivity is paramount in oligosaccharide synthesis. The 2,3-di-O-benzyl protecting group pattern in Methyl 2,3-di-O-benzylhexopyranoside plays a crucial role in directing the outcome of subsequent glycosylation reactions.

Future research in this area will focus on:

Novel Catalytic Methods: The development of new catalysts to control the regioselective functionalization of the remaining hydroxyl groups (at C-4 and C-6) is a key area of investigation. This includes the use of organocatalysts and transition metal catalysts to achieve selective acylation, alkylation, or glycosylation at a specific position, thus avoiding laborious protection-deprotection sequences. researchgate.net

Influence of Protecting Groups on Stereoselectivity: The benzyl (B1604629) groups at C-2 and C-3 are known to influence the stereochemical outcome of glycosylation reactions at the anomeric center. While 2-O-acyl groups typically lead to 1,2-trans glycosides through neighboring group participation, 2-O-ether protecting groups like benzyl often result in lower stereoselectivity. Further studies are needed to better understand the subtle electronic and steric effects of the 2,3-di-O-benzyl motif on the transition state of glycosylation, aiming to develop more reliable methods for achieving high 1,2-cis or 1,2-trans selectivity. rsc.orgnih.gov The use of halogenated benzyl protecting groups has shown promise in promoting 1,2-cis selectivity.

Regioselective Opening of Acetal Protecting Groups: In many synthetic routes, Methyl 2,3-di-O-benzylhexopyranoside is derived from a precursor containing a 4,6-O-benzylidene acetal. The regioselective opening of this acetal is a critical step to liberate either the C-4 or C-6 hydroxyl group for further elaboration. nih.govresearchgate.net Research continues to explore new reagents and conditions to improve the selectivity of this transformation. illinois.edu

| Factor | Influence on Stereoselectivity | Future Research Direction |

|---|---|---|

| Glycosyl Donor Reactivity | The reactivity of the glycosyl donor, influenced by the anomeric leaving group and protecting groups, affects the reaction mechanism (SN1 vs. SN2). researchgate.net | Development of novel activating systems to fine-tune donor reactivity. |

| Glycosyl Acceptor Nucleophilicity | Less reactive acceptors can favor the formation of the thermodynamic anomeric product. nih.gov | Systematic studies to quantify acceptor reactivity and its impact on stereochemical outcomes. |

| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, influencing the stereochemical pathway. | Exploration of novel solvent systems, including ionic liquids, to control stereoselectivity. |

| Temperature | Lower temperatures can enhance kinetic control, favoring one anomer over the other. | Precise temperature control in flow chemistry systems to optimize stereoselectivity. |

Advanced Automation and High-Throughput Synthesis Methodologies

The demand for a wide variety of complex oligosaccharides for biological screening has driven the development of automated and high-throughput synthetic methods. Methyl 2,3-di-O-benzylhexopyranoside is a key building block that can be incorporated into these advanced synthetic workflows.

Emerging paradigms in this field include:

Automated Solid-Phase Oligosaccharide Synthesis (SPOS): SPOS has revolutionized the synthesis of peptides and oligonucleotides, and similar automated platforms are being developed for oligosaccharides. nih.govd-nb.infochemrxiv.org In this approach, a growing oligosaccharide chain is attached to a solid support, and monosaccharide building blocks, such as activated derivatives of Methyl 2,3-di-O-benzylhexopyranoside, are sequentially added. This method simplifies purification and allows for the rapid assembly of complex glycans.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and reproducibility. The synthesis of carbohydrate building blocks and their subsequent use in glycosylation reactions are being adapted to flow systems. rsc.org This technology has the potential to enable the on-demand synthesis of oligosaccharides using building blocks like Methyl 2,3-di-O-benzylhexopyranoside.

High-Throughput Screening: The development of high-throughput screening methods allows for the rapid evaluation of a large number of reaction conditions to identify optimal parameters for glycosylation. This is particularly important for challenging glycosylations involving building blocks with non-participating protecting groups like the benzyl ethers in Methyl 2,3-di-O-benzylhexopyranoside.

Theoretical Predictions and Experimental Validation of Novel Reactivity Patterns

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of carbohydrates. Theoretical models can provide valuable insights into the conformational preferences and reaction mechanisms of molecules like Methyl 2,3-di-O-benzylhexopyranoside.

Future research will increasingly rely on the synergy between computational and experimental approaches:

Conformational Analysis: The three-dimensional structure of a carbohydrate has a profound impact on its reactivity. Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of Methyl 2,3-di-O-benzylhexopyranoside and its reaction intermediates. This information is crucial for understanding the steric and electronic factors that govern its reactivity.

Predicting Stereoselectivity: Computational models are being developed to predict the stereochemical outcome of glycosylation reactions. nih.gov By simulating the reaction pathway and calculating the energies of the transition states leading to the different anomers, it is possible to predict which product will be favored. These predictions can then be validated experimentally, leading to a more rational design of stereoselective glycosylation strategies.

Machine Learning Approaches: Machine learning algorithms are being trained on large datasets of glycosylation reactions to predict their outcomes. By inputting information about the glycosyl donor (such as the protecting groups on Methyl 2,3-di-O-benzylhexopyranoside), the acceptor, the solvent, and the catalyst, these models can predict the yield and stereoselectivity of the reaction. This data-driven approach has the potential to significantly accelerate the discovery of new and efficient glycosylation methods.

| Theoretical Approach | Experimental Validation | Synergistic Outcome |

|---|---|---|

| DFT calculations of ground state and transition state energies. | Kinetic studies of glycosylation reactions. | Elucidation of reaction mechanisms and the role of protecting groups. |

| Molecular dynamics simulations of conformational landscapes. | NMR spectroscopy and X-ray crystallography to determine solution and solid-state structures. | Understanding the influence of conformation on reactivity. |

| Machine learning models for predicting reaction outcomes. | High-throughput screening of reaction conditions. | Rapid optimization of glycosylation reactions and discovery of novel reactivity patterns. |

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2,3-di-O-benzylhexopyranoside?

The synthesis typically involves regioselective benzylation of hydroxyl groups. A common approach is to use phase-transfer catalysis with reagents like tetrabutylammonium bromide (Bu₄NBr) and benzyl bromide (BnBr) under anhydrous conditions. For example, in analogous syntheses, benzylidene acetal intermediates are employed to protect specific hydroxyl groups, followed by selective deprotection and benzylation . Reaction optimization, such as temperature control (e.g., 120°C for Sn-mediated reactions) and stoichiometric balancing of protecting groups, is critical to avoid over-substitution .

Q. How is the structure of Methyl 2,3-di-O-benzylhexopyranoside confirmed after synthesis?

Nuclear magnetic resonance (NMR) spectroscopy is the primary method. ¹H and ¹³C NMR are used to verify benzyl group positions and anomeric configuration. For example, the anomeric proton signal (δ ~4.8–5.2 ppm) and benzyl aromatic protons (δ ~7.3 ppm) are key indicators. Mass spectrometry (MS) further confirms molecular weight, with electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) providing accurate mass data .

Advanced Research Questions

Q. How can regioselective debenzylation be achieved without compromising the glycosidic bond?

Hydrogenolysis with palladium on carbon (Pd/C) under H₂ is a standard method. However, selective removal of one benzyl group requires careful control of reaction time and catalyst loading. Alternative methods include using Lewis acids (e.g., AlCl₃) in combination with scavengers to target specific positions . For instance, AlCl₃-mediated cleavage of benzyl ethers in non-polar solvents like dichloromethane has been reported for similar hexopyranosides .

Q. What experimental challenges arise in analyzing Methyl 2,3-di-O-benzylhexopyranoside derivatives via NMR, and how are they resolved?

Signal overlap in crowded regions (e.g., δ 3.0–4.5 ppm for pyranoside protons) can complicate analysis. Strategies include:

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Low-temperature NMR to reduce conformational exchange broadening.

- Isotopic labeling (e.g., ¹³C-enriched samples) for tracking specific carbons . Contradictions in spectral data are addressed by cross-referencing with synthetic intermediates and computational modeling (e.g., density functional theory for predicting chemical shifts) .

Q. How can Methyl 2,3-di-O-benzylhexopyranoside be functionalized for glycoconjugate vaccine development?

Phosphono or aminoethyl groups can be introduced at the 4- or 6-positions via:

- Mitsunobu reaction for hydroxyl group substitution.

- Phosphorylation using benzyl-protected phosphoramidites, followed by deprotection . For example, methyl 4-O-(2-aminoethylphosphono) derivatives are synthesized via hydrogenolysis of benzyl groups and subsequent coupling with activated phosphonates .

Methodological Considerations

Q. What are the best practices for optimizing glycosylation reactions involving this compound?

Q. How do steric effects influence the reactivity of Methyl 2,3-di-O-benzylhexopyranoside in glycosylation?

The 2,3-di-O-benzyl groups create steric hindrance, slowing down reactions at the 4- and 6-positions. Computational modeling (e.g., molecular mechanics) predicts accessibility, guiding the choice of activating reagents. For example, bulky promoters like TMSOTf may improve regioselectivity by favoring less hindered sites .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported melting points or optical rotations for this compound?

Variations often arise from impurities or polymorphic forms. Reproducibility requires:

- Strict purification : Column chromatography with gradients (e.g., ethyl acetate/hexane).

- Crystallization : Slow evaporation from ethanol/water mixtures to isolate pure polymorphs . Comparative studies with literature values (e.g., optical rotation [α]D²⁵) must account for solvent and concentration differences .

Applications in Drug Discovery

Q. What role does Methyl 2,3-di-O-benzylhexopyranoside play in studying carbohydrate-protein interactions?

It serves as a scaffold for synthesizing glycomimetics. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.